molecular formula C₁₃H₁₁KO₆S B1140593 Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate CAS No. 95648-12-7

Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate

Cat. No.: B1140593
CAS No.: 95648-12-7
M. Wt: 334.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate is a complex organic compound that features an epoxide group, a naphthol moiety, and a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)-4-naphthol. This intermediate is then reacted with potassium sulfate to yield the final product. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate involves the reactivity of its epoxide group. The epoxide ring is highly strained and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-(2,3-epoxypropoxy)-4-hydroxybenzene sulfate
  • Potassium 1-(2,3-epoxypropoxy)-4-methoxybenzene sulfate
  • Potassium 1-(2,3-epoxypropoxy)-4-aminobenzene sulfate

Uniqueness

Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate is unique due to the presence of the naphthol moiety, which imparts distinct chemical properties compared to similar compounds with benzene derivatives.

Properties

IUPAC Name

dipotassium;4-(oxiran-2-ylmethoxy)naphthalen-1-ol;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3.2K.H2O4S/c14-12-5-6-13(16-8-9-7-15-9)11-4-2-1-3-10(11)12;;;1-5(2,3)4/h1-6,9,14H,7-8H2;;;(H2,1,2,3,4)/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQDXIADFQCKZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C3=CC=CC=C32)O.[O-]S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12K2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.